Dipotassium;platinum;hexahydrate

Sensitization Occupational health Cysteine DPRA

Dipotassium;platinum;hexahydrate (IUPAC), commonly referred to as potassium hexahydroxyplatinate(IV) or dipotassium hexahydroxyplatinate, bears the molecular formula K₂Pt(OH)₆ and CAS Registry Number 12285-90-4. It is a yellow crystalline solid in which the central platinum atom, in the +4 oxidation state, is coordinated by six hydroxyl ligands in an octahedral geometry, charge-balanced by two potassium cations.

Molecular Formula H12K2O6Pt+2
Molecular Weight 381.37 g/mol
Cat. No. B13646738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium;platinum;hexahydrate
Molecular FormulaH12K2O6Pt+2
Molecular Weight381.37 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[K+].[K+].[Pt]
InChIInChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;;
InChIKeyLTROBPQZKJGHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Platinum Hexahydrate (K₂Pt(OH)₆): Technical Identity and Procurement Baseline for the Chloride-Free Platinum(IV) Hydroxide Precursor


Dipotassium;platinum;hexahydrate (IUPAC), commonly referred to as potassium hexahydroxyplatinate(IV) or dipotassium hexahydroxyplatinate, bears the molecular formula K₂Pt(OH)₆ and CAS Registry Number 12285-90-4 [1]. It is a yellow crystalline solid in which the central platinum atom, in the +4 oxidation state, is coordinated by six hydroxyl ligands in an octahedral geometry, charge-balanced by two potassium cations [2]. With a molecular weight of approximately 375.32 g·mol⁻¹ and a platinum content of ~52 wt%, this compound belongs to the class of hexahydroxyplatinate(IV) salts and is distinguished from the far more prevalent chloride-based platinum precursors—namely potassium hexachloroplatinate(IV) (K₂PtCl₆, CAS 16921-30-5) and potassium tetrachloroplatinate(II) (K₂PtCl₄, CAS 10025-99-7)—by the complete absence of halide ligands [3]. Its primary commercial relevancy lies in its dual role as a water-soluble, chloride-free platinum source for heterogeneous catalyst preparation and as a key component in alkaline electroplating baths capable of yielding high-hardness platinum deposits.

Chloride-free platinum(IV) precursor for catalyst synthesis
High aqueous solubility supports incipient wetness impregnation
Alkaline hexahydroxyplatinate electroplating baths

Why Potassium Hexachloroplatinate or Tetrachloroplatinate Cannot Substitute Dipotassium Platinum Hexahydrate in Critical Applications


Although potassium hexachloroplatinate(IV) (K₂PtCl₆) and potassium tetrachloroplatinate(II) (K₂PtCl₄) are frequently used as platinum precursors, they are not functionally interchangeable with K₂Pt(OH)₆. The hydroxide coordination sphere of K₂Pt(OH)₆ confers three non-substitutable properties: (i) an aqueous solubility that is qualitatively described as 'easily soluble' or 'freely soluble' , versus the limited cold-water solubility of K₂PtCl₆ (0.89 g/100 mL at 25 °C) and K₂PtCl₄ (0.93 g/100 mL at 16 °C) [1]; (ii) the absence of chloride ligands, which eliminates chloride-induced catalyst poisoning, corrosion of reactor materials, and chloride-derived hazardous decomposition products during thermal processing ; and (iii) a dramatically reduced sensitization risk—the hexahydroxyplatinate anion exhibits an EC₁₅ value of 24,600 μM in the cysteine depletion assay, representing a ~17,600-fold reduction in reactivity compared to the hexachloroplatinate analog (EC₁₅ = 1.4 μM), directly translating to occupational health and safety advantages during handling and formulation [2]. These differences are not incremental; they represent categorical distinctions that preclude simple drop-in replacement.

Attribute
K₂Pt(OH)₆
Chloride-based Pt salts
Aqueous Solubility
Freely soluble at ambient temperature
Slightly soluble (0.89–0.93 g/100 mL)
Halide Content
Chloride-free composition
Contains chloride (up to ~44 wt%)
Sensitization Reactivity
Very low peptide reactivity (high EC₁₅)
High peptide reactivity (low EC₁₅)

Quantitative Comparative Evidence for Dipotassium Platinum Hexahydrate Versus Chloride-Based Platinum Precursors


Occupational Sensitization Risk: 17,600-Fold Lower Reactivity Toward Cysteine Than Potassium Hexachloroplatinate

In a direct head-to-head comparison using the cysteine depletion assay (Direct Peptide Reactivity Assay, DPRA; OECD TG 442C), the hexahydroxyplatinate dianion [Pt(OH)₆]²⁻—the active platinum species in K₂Pt(OH)₆—exhibited a 24-hour EC₁₅ of 24,600 μM, classifying it as 'probably not sensitizing' and falling into the 'No reactivity' OECD class [1]. By contrast, hexachloroplatinate [PtCl₆]²⁻ (the anion of K₂PtCl₆) displayed an EC₁₅ of 1.4 μM, and tetrachloroplatinate [PtCl₄]²⁻ (the anion of K₂PtCl₄) displayed an EC₁₅ of 13.7 μM—both categorized as 'strong sensitizers' with 'High' OECD reactivity class [1]. This represents an approximately 17,570-fold difference in peptide reactivity between the hexahydroxyplatinate and hexachloroplatinate species.

Occupational Sensitization Risk
Head-to-head
24,600 μM vs 1.4 μM
Supports markedly lower sensitization hazard
Cysteine DPRA (OECD TG 442C); [Pt(OH)₆]²⁻ vs [PtCl₆]²⁻
Sensitization Occupational health Cysteine DPRA Toxicology

Platinum Atom Economy: 52 wt% Pt Content Enables 30% Reduction in Precursor Mass Versus Potassium Hexachloroplatinate for Equivalent Metal Loading

Elemental analysis of K₂Pt(OH)₆ (molecular weight 375.32 g·mol⁻¹) yields a theoretical platinum content of 51.98 wt% [1]. Commercial specifications from multiple vendors confirm a minimum Pt content of 51.5% (Premion™ grade, 99.95% metals basis) . In contrast, K₂PtCl₆ (molecular weight 485.99 g·mol⁻¹) contains only 40.14 wt% Pt, with commercial specifications typically guaranteeing ≥40% Pt [2]. Potassium tetrachloroplatinate(II) (K₂PtCl₄, molecular weight 415.09 g·mol⁻¹) contains 47.0 wt% Pt [3]. This means that to deliver an equivalent mass of platinum, a formulator needs approximately 30% less K₂Pt(OH)₆ by mass compared to K₂PtCl₆, and approximately 10% less compared to K₂PtCl₄.

Platinum Atom Economy
Class-level
52 wt% Pt content
Higher Pt content may reduce required precursor mass
Theoretical 51.98%; commercial ≥51.5%; K₂PtCl₆: 40.14%
Atom economy Platinum loading Precursor efficiency Procurement cost

Thermal Decomposition Window: Onset at 160 °C Enables Lower-Temperature Catalyst Activation Compared to K₂PtCl₆ (250 °C Decomposition)

Thermogravimetric analysis reveals that K₂Pt(OH)₆ undergoes thermal decomposition over the temperature range 160–450 °C, yielding KOH, metallic Pt, O₂, and H₂O [1]. This decomposition onset is approximately 90 °C lower than that of K₂PtCl₆, which decomposes at 250 °C [2]. The lower onset temperature for K₂Pt(OH)₆ permits catalyst reduction and activation at milder thermal conditions, which is critical for temperature-sensitive supports and for processes where energy minimization is a priority. Furthermore, the decomposition products of K₂Pt(OH)₆ are exclusively KOH, Pt metal, O₂, and H₂O, whereas K₂PtCl₆ decomposition generates chlorine-containing species that can corrode equipment and poison downstream catalytic sites .

Thermal Decomposition Onset
Context-dependent
160 °C onset
Enables lower-temperature activation
~90 °C lower than K₂PtCl₆ (250 °C); chloride-free products
Thermal decomposition Catalyst activation Temperature-programmed reduction Process energy

Aqueous Solubility Advantage: K₂Pt(OH)₆ is Freely Soluble in Water, Enabling High-Concentration Impregnation Solutions Unattainable with K₂PtCl₆ at Ambient Temperature

Multiple vendor and database sources describe K₂Pt(OH)₆ as 'easily soluble' or 'freely soluble' in water [1]. Although a precise numerical solubility limit is not consistently reported in the peer-reviewed literature—a recognized data gap—the qualitative classification stands in marked contrast to the quantitatively established solubility of the principal chloride-based alternatives: K₂PtCl₆ is reported as 0.89 g/100 mL in cold water (25 °C) and K₂PtCl₄ as 0.93 g/100 mL at 16 °C [2][3]. The practical consequence is that high-concentration platinum impregnation solutions can be prepared with K₂Pt(OH)₆ at ambient temperature without the need for heating, which is required to dissolve meaningful quantities of K₂PtCl₆ or K₂PtCl₄. This directly enables the incipient wetness impregnation methodology employed in heterogeneous catalyst manufacture (e.g., Pt-Au/carbon catalysts for glucose oxidation) where K₂Pt(OH)₆ is the explicitly preferred precursor .

Aqueous Solubility
Data to verify
Freely soluble vs 0.89 g/100 mL
Enables high-concentration ambient impregnation
K₂PtCl₆: 0.89 g/100 mL at 25 °C; K₂Pt(OH)₆ numerical limit not reported
Aqueous solubility Incipient wetness impregnation Catalyst preparation Formulation

Chloride-Free Composition Eliminates Catalyst Poisoning and Equipment Corrosion Risks Documented with Chloride-Based Platinum Precursors

K₂Pt(OH)₆ is a halide-free platinum source, containing only potassium, platinum, oxygen, and hydrogen. This stands in direct contrast to K₂PtCl₆ (43.77 wt% Cl), K₂PtCl₄ (34.16 wt% Cl), and hexachloroplatinic acid (H₂PtCl₆·6H₂O). Industrial catalyst literature explicitly identifies chloride residues from platinum precursors as a cause of catalyst poisoning, particularly in hydrogenation, oxidation, and electrochemical reactions [1]. The Umicore HPA product page—describing the acid analog H₂Pt(OH)₆—explicitly notes that the low chloride content avoids issues associated with chloride-based platinum precursors and that this is a key driver for its adoption in heterogeneous catalyst manufacturing and electronics plating . The patent literature further reinforces this advantage: WO 2017/075391 A1 specifically selects K₂Pt(OH)₆ as the platinum precursor for manufacturing Pt-Au bimetallic catalysts for selective glucose oxidation to glucaric acid, achieving yields of up to 60% under optimized conditions, where the chloride-free nature of the precursor is critical to avoiding halide interference with the catalytic oxidation pathway .

Chloride Content
Reported
0 wt% Cl vs 43.77 wt% Cl
Eliminates halide-induced catalyst poisoning
K₂PtCl₆: 43.77% Cl; K₂PtCl₄: 34.16% Cl; patent references
Chloride-free Catalyst poisoning Halide contamination Corrosion resistance

Electroplating Deposit Quality: Hexahydroxyplatinate Baths Produce High-Hardness Platinum Deposits (>100–350 Hv) with >99.9% Purity

Japanese Patent JPH04333588A discloses that electroplating baths containing hexahydroxyplatinate salts—including specifically K₂Pt(OH)₆—produce platinum electrodeposits with >99.9% Pt purity and Vickers hardness values exceeding 100 Hv, with process-controlled variations enabling 95.0–99.9% purity at >200 Hv and 85.0–90.0% purity at >300 Hv . For context, conventionally melted pure platinum exhibits a hardness of only ~40 Hv [1]. Independent data from Johnson Matthey's technology review confirms that sodium hexahydroxyplatinate-based aqueous baths produce deposits with as-deposited hardness of 120 Hv (70 Hv after annealing at 800 °C), versus fused-salt baths yielding only 70 Hv as-deposited [2]. While these data are for the sodium analog, the hexahydroxyplatinate anion chemistry is directly transferable to the potassium salt. The US Patent 5,549,738 (1996) further establishes that hexahydroxyplatinate baths—specifically encompassing alkali metal hexahydroxyplatinates—can achieve deposit thicknesses and hardness values (100–350 Hv) unattainable with conventional chloride-based platinum plating baths [1].

Electroplating Deposit Hardness
Reported
>100 Hv vs ~40 Hv
Enables high-wear platinum coatings
Patent data; hexahydroxyplatinate baths; bulk Pt hardness ~40 Hv
Electroplating Platinum hardness Deposit purity Electroforming

High-Impact Application Scenarios for Dipotassium Platinum Hexahydrate Based on Quantified Differentiation Evidence


Chloride-Sensitive Heterogeneous Catalyst Manufacturing: Pt-Au/C and Pt/C Catalysts for Selective Oxidation

When preparing supported platinum or platinum-gold bimetallic catalysts for selective oxidation reactions—such as the oxidation of glucose to glucaric acid—residual chloride from conventional precursors (K₂PtCl₆, H₂PtCl₆) poisons the catalytic sites and reduces selectivity. K₂Pt(OH)₆ is explicitly selected in patent WO 2017/075391 A1 as the platinum precursor for incipient wetness impregnation onto carbon black, co-impregnated with CsAuO₂, to produce Pt-Au/C catalysts that achieve glucaric acid yields of 60% . The combination of chloride-free composition, high aqueous solubility enabling precise metal loading control, and the 52 wt% platinum content (reducing precursor mass requirements by ~30% versus K₂PtCl₆) makes K₂Pt(OH)₆ the rational procurement choice for any catalyst development program targeting chloride-sensitive oxidation, hydrogenation, or electrocatalytic reactions [1].

High-Hardness Platinum Electroplating and Electroforming for Wear-Resistant Coatings

For electroplating applications requiring platinum deposits with Vickers hardness exceeding 100 Hv—such as wear-resistant electrical contacts, medical device electrodes, and decorative jewelry coatings—K₂Pt(OH)₆-based alkaline electroplating baths are technically necessary. Patent JPH04333588A demonstrates that hexahydroxyplatinate baths yield Pt deposits with >99.9% purity at >100 Hv, and with controlled parameter adjustments can reach >300 Hv, representing a 2.5–7.5× hardness enhancement over conventionally melted platinum (~40 Hv) . The high solubility of K₂Pt(OH)₆ in water supports bath concentrations of 2–100 g/L as platinum, while the absence of chloride eliminates the risk of hydrochloric acid generation at the anode—a known issue with chloride-based platinum plating baths that degrades bath stability and deposit quality over time [1].

Occupational-Health-Conscious Laboratory Synthesis: Platinum Compound Preparation with Minimized Sensitization Risk

In research laboratories where personnel handle platinum salts for the synthesis of coordination compounds, nanoparticles, or catalyst precursors, the ~17,600-fold lower cysteine reactivity (EC₁₅ = 24,600 μM for [Pt(OH)₆]²⁻ vs. 1.4 μM for [PtCl₆]²⁻) directly translates to a categorically lower occupational sensitization hazard . This quantitative toxicological differentiation supports the substitution of K₂Pt(OH)₆ for K₂PtCl₆ or K₂PtCl₄ in all synthetic protocols where the platinum oxidation state (+4) and the hydroxide ligand environment are compatible with the downstream chemistry—including the synthesis of platinum-substituted polyoxometalates (e.g., Keggin-type α-H₂SiPtW₁₁O₄₀⁴⁻) where K₂Pt(OH)₆ is the documented platinum source of choice [1]. Procurement decisions that prioritize K₂Pt(OH)₆ for laboratory-scale synthesis directly reduce the risk of platinum salt sensitization, a well-documented occupational disease among chemists working with chloroplatinate salts.

Low-Temperature Catalyst Activation: Supported Pt Catalysts on Thermally Labile Supports

The thermal decomposition onset of K₂Pt(OH)₆ at 160 °C—approximately 90 °C lower than the 250 °C decomposition point of K₂PtCl₆ [1]—makes it the precursor of choice when platinum must be deposited and activated on thermally sensitive support materials such as certain metal-organic frameworks (MOFs), functionalized carbons, or polymer-based substrates. The chloride-free decomposition pathway (K₂Pt(OH)₆ → 2 KOH + Pt + O₂ + 2 H₂O) yields only benign products that do not corrode equipment or poison catalytic sites, in contrast to the chlorine-containing decomposition products of K₂PtCl₆ . This lower activation temperature also reduces process energy consumption, a factor of increasing importance in industrial-scale catalyst manufacturing where sustainability metrics influence technology selection.

Application
Selection Property
Validation Focus
Heterogeneous catalyst (selective oxidation)
Chloride-free, high solubility
Catalyst poisoning prevention, metal loading control
High-hardness Pt electroplating
Hexahydroxyplatinate electrolyte
Deposit hardness, purity
Lab-scale synthesis (low sensitization)
Low sensitization reactivity profile
Occupational sensitization hazard context
Catalyst on thermally labile supports
Lower decomposition onset
Support compatibility, energy efficiency
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